Benzene, 1-(1-propynyl)-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-propynyl)-4-(trifluoromethyl)-: is an organic compound characterized by a benzene ring substituted with a 1-propynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-propynyl)-4-(trifluoromethyl)- typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with 1-propynyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(1-propynyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propynyl group to a propyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene, 1-(1-propynyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-propynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
- Benzene, 1,3-difluoro-5-(1-propynyl)-
- Benzene, 1-(1-propynyl)-4-fluoro-
- Benzene, 1-(1-propynyl)-4-chloro-
Comparison: Benzene, 1-(1-propynyl)-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .
Properties
CAS No. |
79756-87-9 |
---|---|
Molecular Formula |
C10H7F3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1-prop-1-ynyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,1H3 |
InChI Key |
BTESADMZOQHYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.